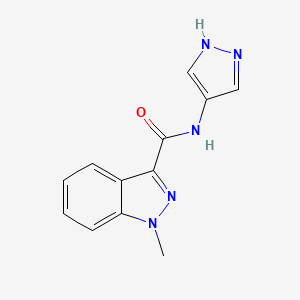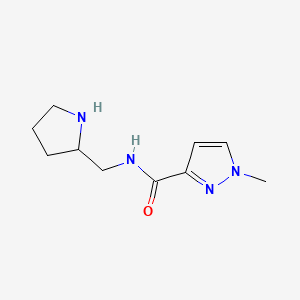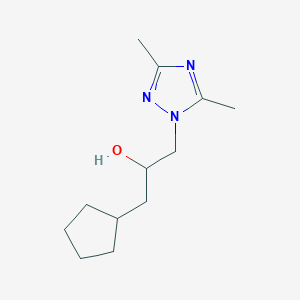![molecular formula C13H16N2O B6628346 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
1-[(5-Methyloxolan-2-yl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Methyloxolan-2-yl)methyl]benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a benzimidazole derivative that possesses a five-membered oxolane ring attached to the benzimidazole ring. The synthesis of this compound is challenging, and various methods have been developed to obtain it.
Mécanisme D'action
The mechanism of action of 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole is not fully understood. However, it has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, this compound has been shown to inhibit the growth of fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-[(5-Methyloxolan-2-yl)methyl]benzimidazole has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus. In agriculture, this compound has been shown to inhibit the growth of fungi by disrupting their cell membranes. In materials science, 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole has been shown to form metal complexes and has potential as a catalyst.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole for lab experiments include its potential applications in various fields of scientific research such as medicine, agriculture, and materials science. This compound has been shown to have anticancer, antiviral, and fungicidal properties, making it a promising candidate for further research. However, the limitations of this compound include its challenging synthesis method and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research of 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole. In medicine, this compound has potential as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. In agriculture, this compound has potential as a pesticide for the control of fungal diseases. Further studies are needed to evaluate its effectiveness and to determine its environmental impact. In materials science, 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole has potential as a catalyst for various chemical reactions. Further studies are needed to optimize its catalytic activity and to explore its applications in different fields.
Méthodes De Synthèse
The synthesis of 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole is challenging due to the presence of the oxolane ring. Various methods have been developed to obtain this compound, including the reaction of 2-(2-aminophenyl)benzimidazole with 1,2-epoxy-5-methylpentane in the presence of a catalyst. Another method involves the reaction of 2-(2-nitrophenyl)benzimidazole with 1,2-epoxy-5-methylpentane followed by reduction of the nitro group to an amino group. These methods yield 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole with moderate to good yields.
Applications De Recherche Scientifique
1-[(5-Methyloxolan-2-yl)methyl]benzimidazole has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus and has potential as a therapeutic agent for the treatment of viral infections. In agriculture, this compound has been studied for its fungicidal properties and has potential as a pesticide. In materials science, 1-[(5-Methyloxolan-2-yl)methyl]benzimidazole has been studied for its ability to form metal complexes and has potential as a catalyst.
Propriétés
IUPAC Name |
1-[(5-methyloxolan-2-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-6-7-11(16-10)8-15-9-14-12-4-2-3-5-13(12)15/h2-5,9-11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHXFVASNJRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)


![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)